molecular formula C18H12N4O3 B4420367 N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

Cat. No.: B4420367
M. Wt: 332.3 g/mol
InChI Key: DNZZZOTWLDNVRS-UHFFFAOYSA-N
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Description

N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is a complex organic compound that features a pyridyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The pyridyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which is known for its mild conditions and high efficiency . The final step involves the formation of the furan ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridyl group can be reduced to form piperidines.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridyl group can produce piperidines.

Scientific Research Applications

N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes involving pyridyl and oxadiazole groups.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N2-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide involves its interaction with specific molecular targets. The pyridyl group can bind to metal ions, while the oxadiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiopheneamide: Similar structure but with a thiophene ring instead of a furan ring.

    N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyrroleamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the furan ring, in particular, can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-[3-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O3/c23-17(15-8-4-10-24-15)20-13-6-3-5-12(11-13)16-21-18(25-22-16)14-7-1-2-9-19-14/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNZZZOTWLDNVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NO2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide
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N~2~-{3-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide

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